2,3,4,6-tetrabromobiphenyl chemical structure and physical properties
2,3,4,6-tetrabromobiphenyl chemical structure and physical properties
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of 2,3,4,6-tetrabromobiphenyl, a specific congener of the polybrominated biphenyls (PBBs). PBBs are a class of synthetic organobromine compounds, formerly used as flame retardants, that are now recognized as persistent organic pollutants (POPs). Due to their environmental persistence, bioaccumulative nature, and toxicological effects, understanding the specific properties and detection methods for individual congeners like 2,3,4,6-tetrabromobiphenyl is of critical importance for environmental monitoring, toxicological research, and human health risk assessment. This document details a robust analytical workflow for its quantification in complex matrices and outlines a viable synthetic pathway via palladium-catalyzed cross-coupling.
Introduction to Polybrominated Biphenyls (PBBs) and 2,3,4,6-Tetrabromobiphenyl
Polybrominated biphenyls (PBBs) are a group of 209 distinct aromatic compounds, or congeners, where bromine atoms are attached to a biphenyl structure.[1] Historically, mixtures of PBBs were commercialized under trade names like FireMaster® and used as flame retardants in plastics for products such as computer monitors, textiles, and plastic foams.[2] However, their production and use have been largely phased out globally due to significant environmental and health concerns.[2]
PBBs are chemically stable, resistant to degradation, and highly lipophilic, leading to their accumulation in the fatty tissues of living organisms and biomagnification through the food chain.[2] Exposure to PBBs has been linked to a range of adverse health effects, including skin disorders, weight loss, and detrimental impacts on the nervous, immune, hepatic, and endocrine systems.[2] The toxicity of PBBs is highly dependent on the specific congener, particularly the number and position of the bromine atoms, which influences the molecule's ability to adopt a planar configuration and interact with biological receptors like the aryl hydrocarbon receptor (AhR).[1]
This guide focuses specifically on the congener 2,3,4,6-tetrabromobiphenyl (PBB-62) , providing detailed technical information essential for its study and management.
Chemical Structure and Nomenclature
The unambiguous identification of PBB congeners is foundational to their study. 2,3,4,6-Tetrabromobiphenyl is an achiral molecule with four bromine atoms distributed across one of the two phenyl rings.
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IUPAC Name : 1,2,3,5-tetrabromo-4-phenylbenzene[2]
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Common Name : 2,3,4,6-Tetrabromobiphenyl
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PBB Congener Number : PBB-62
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CAS Number : 115245-10-8[2]
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Molecular Formula : C₁₂H₆Br₄[2]
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SMILES : C1=CC=C(C=C1)C2=C(C(=C(C=C2Br)Br)Br)Br[2]
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InChI Key : XHVQAQZZPWSOSO-UHFFFAOYSA-N[2]
The structure features one unsubstituted phenyl ring and one tetrabrominated phenyl ring. The substitution pattern, with three ortho/meta bromines adjacent to the biphenyl linkage, creates significant steric hindrance, forcing the two phenyl rings into a non-planar orientation.[1] This dihedral angle is a critical determinant of the molecule's biological activity.
Physicochemical Properties
The physicochemical properties of 2,3,4,6-tetrabromobiphenyl govern its environmental fate, transport, and bioavailability. While experimental data for this specific congener are scarce in the literature, computed properties provide valuable estimates.
| Property | Value | Source |
| Molecular Weight | 469.79 g/mol | PubChem[2] |
| Monoisotopic Mass | 465.72030 Da | PubChem (Computed)[2] |
| Octanol/Water Partition Coefficient (XLogP3) | 6.3 | PubChem (Computed)[2] |
| Water Solubility | Very low (estimated) | Inferred from high XLogP3 |
| Vapor Pressure | Very low (estimated) | Inferred from high molecular weight |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
The high molecular weight and octanol/water partition coefficient (XLogP3) of 6.3 indicate that 2,3,4,6-tetrabromobiphenyl is extremely hydrophobic (lipophilic) and will preferentially partition into soil, sediment, and biological tissues rather than water.[2] Its low volatility suggests it is not prone to long-range atmospheric transport in the gas phase but is more likely to travel adsorbed to particulate matter.
Synthesis of 2,3,4,6-Tetrabromobiphenyl
The synthesis of specific, unsymmetrical PBB congeners is essential for creating analytical standards and conducting toxicological studies. The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for this purpose, offering a robust pathway to form the C-C bond between the two aryl rings under relatively mild conditions.[3][4]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
This pathway involves the palladium-catalyzed reaction between an aryl halide (1,2,3,5-tetrabromobenzene) and an organoboron species (phenylboronic acid).
Caption: Proposed synthesis of 2,3,4,6-tetrabromobiphenyl via Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol
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Reactor Setup : To an oven-dried Schlenk flask, add 1,2,3,5-tetrabromobenzene (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
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Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst, particularly in its Pd(0) state, is oxygen-sensitive.
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Solvent and Base Addition : Add the degassed solvent system (e.g., a mixture of toluene and ethanol) followed by an aqueous solution of the base (e.g., 2M K₂CO₃). The base is essential for the transmetalation step in the catalytic cycle, forming a more nucleophilic boronate species.[5]
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Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of aliquots. The reaction is typically complete within 12-24 hours.[6]
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Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6]
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Purification : Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, typically using a non-polar eluent such as hexane, to isolate the pure 2,3,4,6-tetrabromobiphenyl.
Analytical Methodologies for Quantification
The accurate quantification of 2,3,4,6-tetrabromobiphenyl in environmental and biological samples requires a multi-step analytical method designed to isolate the analyte from a complex matrix and detect it with high sensitivity and selectivity. Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique.[7]
Sample Preparation and Extraction
The goal of this stage is to efficiently extract the lipophilic PBBs from the sample matrix while minimizing co-extraction of interfering compounds.
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Sample Homogenization : Solid samples (e.g., sediment, tissue) should be freeze-dried and homogenized.
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Spiking : Spike the sample with a surrogate internal standard (e.g., a ¹³C-labeled PBB congener) to monitor and correct for extraction efficiency and matrix effects.
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Extraction : Pressurized Liquid Extraction (PLE) or Soxhlet extraction are commonly used. A non-polar or moderately polar solvent system, such as hexane/acetone or toluene, is effective for extracting PBBs.[7]
Extract Cleanup
Crude extracts contain lipids and other compounds that can interfere with GC analysis. A multi-step cleanup is essential.
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Lipid Removal : For high-fat samples, gel permeation chromatography (GPC) or a destructive acid treatment (e.g., concentrated sulfuric acid) can be used to remove lipids.
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Fractionation : Column chromatography using silica gel or Florisil is employed to separate the PBBs from other classes of compounds. The polarity of the elution solvent is carefully controlled to isolate the fraction containing the target analytes.
Chromatographic Separation and Detection
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GC Separation : A high-resolution capillary GC column (e.g., DB-5ms) is used to separate the PBB congeners. A temperature-programmed run ensures good resolution and elution of these high-boiling-point compounds.
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MS Detection : Mass spectrometry, operated in Electron Impact (EI) ionization mode, is used for detection. For high sensitivity and selectivity, Selected Ion Monitoring (SIM) is employed, targeting the characteristic isotopic ions of the tetrabromobiphenyl molecular ion cluster.[7]
Caption: General experimental workflow for the analysis of 2,3,4,6-tetrabromobiphenyl.
Toxicological Profile
The toxicology of PBBs is complex and congener-specific. While a detailed toxicological profile for 2,3,4,6-tetrabromobiphenyl is not extensively documented, the general mechanisms of PBB toxicity provide a framework for understanding its potential hazards.
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Mechanism of Action : The toxicity of many PBBs is mediated through their interaction with the aryl hydrocarbon receptor (AhR). Congeners that can adopt a planar or "coplanar" conformation, similar to dioxins, are potent AhR agonists. This binding initiates a cascade of downstream events leading to changes in gene expression and subsequent toxicity.[1]
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Structure-Toxicity Relationship : The substitution pattern of 2,3,4,6-tetrabromobiphenyl, with three ortho/meta bromine atoms, likely forces the molecule into a non-planar conformation.[1] Generally, non-planar PBB congeners are not strong AhR agonists and exhibit a different, non-dioxin-like toxicological profile. Their effects may be related to other mechanisms, such as disruption of cellular signaling or neurotoxic effects.
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General Health Effects : PBB exposure is associated with a variety of health issues, including hepatotoxicity, thyroid disruption, and dermal lesions (chloracne).[2] They are considered potential human carcinogens. Due to their lipophilic nature, PBBs are excreted very slowly and can be transferred to offspring through the placenta and breast milk.[2]
Conclusion
2,3,4,6-Tetrabromobiphenyl (PBB-62) is a member of the persistent and toxic class of polybrominated biphenyls. Its highly brominated and lipophilic nature dictates its environmental behavior, leading to persistence and bioaccumulation. While specific experimental data on its physical properties are limited, established synthetic routes like the Suzuki-Miyaura coupling provide a reliable method for producing analytical standards. Furthermore, robust and sensitive analytical workflows based on GC-MS enable its accurate quantification in complex matrices. A thorough understanding of the technical details presented in this guide is crucial for researchers and scientists working to assess the environmental impact and toxicological risks associated with this and other PBB congeners.
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ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
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PMC. (n.d.). Synthesis and Optical Properties of Unsymmetric Aromatically π‑Extended BODIPY. [Link]
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